2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a structurally complex molecule featuring:
- A 1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide group.
- A 2,5-dimethylphenyl moiety on the acetamide nitrogen, enhancing lipophilicity and steric bulk.
- A 2-methoxyethyl group at the 4-position of the triazole, which may improve aqueous solubility compared to alkyl or aryl substituents.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-15-8-9-16(2)20(12-15)25-21(29)14-31-23-27-26-22(28(23)10-11-30-3)18-13-24-19-7-5-4-6-17(18)19/h4-9,12-13,24H,10-11,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRLJYLGYGMKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates an indole moiety, a triazole ring, and a thioether linkage, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C19H23N5O2S
- Molecular Weight : Approximately 468.55 g/mol
- Structural Features :
- Indole ring: Known for its role in various biological processes.
- Triazole ring: Recognized for enzyme inhibition capabilities.
- Thioether linkage: May enhance solubility and bioavailability.
Biological Activities
-
Anticancer Activity :
- Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, related triazole derivatives have shown activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective inhibition of cell proliferation .
- Enzyme Inhibition :
- Antimicrobial Activity :
The mechanism of action for this compound likely involves:
- Binding to Molecular Targets : The indole and triazole rings may interact with specific enzymes or receptors, modulating their activity.
- Triggering Biochemical Cascades : Such interactions can initiate a series of biochemical events leading to the compound's observed therapeutic effects .
Case Studies and Research Findings
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C19H23N5O2S
- Molecular Weight : 375.48 g/mol
Key Functional Groups
- Indole Moiety : Known for its interactions with serotonin receptors and implications in neuropharmacology.
- Triazole Ring : Recognized for its ability to inhibit cytochrome P450 enzymes, crucial in drug metabolism.
- Thioether Linkage : Enhances the stability and bioactivity of the compound.
- Acetamide Group : Contributes to the pharmacological profile.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indole Derivative : Functionalization of an indole precursor.
- Triazole Ring Formation : Reaction with appropriate reagents to create the triazole structure.
- Thioether Linkage : Introduction of the thioether through reaction with a thiol compound.
- Acetamide Formation : Final reaction with 2,5-dimethylphenyl acetic acid or derivatives.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer potential:
- In vitro studies have shown effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. For instance, one study reported an IC50 value of 0.34 μM against MCF-7 cells for a structurally similar compound .
Antibacterial Properties
The compound's structure suggests potential antibacterial activity against a range of pathogens:
- It has been tested against ESKAPE pathogens (a group known for antibiotic resistance) and demonstrated variable potency patterns. The presence of the triazole ring is particularly relevant as it has been associated with enhanced antibacterial effects.
Case Study 1: Anticancer Studies
A study published in ACS Omega detailed the synthesis and biological evaluation of similar compounds exhibiting anticancer properties. The results indicated that these compounds effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
In another research endeavor, compounds similar to this structure were evaluated for their antimicrobial properties against resistant bacterial strains. The findings highlighted their potential as novel antibacterial agents due to their unique mechanisms of action that differ from conventional antibiotics .
Applications in Medicinal Chemistry
The diverse functionalities of this compound position it as a promising candidate in medicinal chemistry:
- Oncology : Potential development as an anticancer agent targeting specific pathways involved in tumor growth.
- Infectious Diseases : Exploration as an antibacterial agent against resistant pathogens.
- Neuropharmacology : Investigating interactions with serotonin receptors for potential applications in treating mood disorders.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
-
The indole moiety may remain inert under mild oxidative conditions but could undergo ring oxidation with stronger agents like KMnO₄ .
Alkylation and Acylation
The triazole nitrogen and indole NH sites are nucleophilic and participate in alkylation or acylation.
-
Alkylation of the triazole ring (N-4 position) is sterically hindered by the 2-methoxyethyl group, favoring reactions at N-1 or N-2.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | HCl (6M), reflux, 24h | 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | Partial decomposition of indole observed |
| Basic | NaOH (10%), ethanol, 70°C, 12h | Sodium salt of the carboxylic acid | Higher stability in basic media |
-
Hydrolysis rates depend on the electronic effects of the 2,5-dimethylphenyl substituent, which slightly deactivates the acetamide group.
Electrophilic Substitution on Indole
The indole moiety undergoes electrophilic substitution at the C-3 and C-5 positions:
-
The 2-methoxyethyl group on the triazole ring exerts minimal steric effects on indole reactivity.
Thioether Functionalization
The thioether linkage participates in nucleophilic substitution or metal-catalyzed cross-coupling:
Thermal and Photochemical Stability
-
Thermal decomposition : Degrades above 250°C, releasing SO₂ and NH₃ (TGA-DSC data).
-
Photolysis : UV light (254 nm) induces cleavage of the thioether bond, forming disulfides and indole radicals (EPR studies) .
Biological Activity Correlation
Comparison with Similar Compounds
Key Observations:
Triazole vs. Oxadiazole Cores : The target compound’s 1,2,4-triazole core differs from 1,3,4-oxadiazole derivatives (e.g., compound 8g ), which exhibit enzyme inhibition activity . Triazoles generally offer greater metabolic stability due to reduced ring strain.
Substituent Effects: The 2-methoxyethyl group in the target compound may enhance solubility compared to analogs with purely hydrophobic groups (e.g., p-tolyl in ). Indole vs.
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution or cyclization, whereas analogs like 6m and 6b are synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry) .
Q & A
Basic Questions
Q. What are the key steps for synthesizing 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Cyclocondensation : Start with 1H-indole-3-carbaldehyde and thiosemicarbazide under acidic reflux (e.g., acetic acid, 3–5 hours) to form the triazole-thiol intermediate .
- Thioether Formation : React the intermediate with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of triethylamine (10 mmol) in dioxane at 20–25°C to introduce the thioacetamide moiety .
- Purification : Use recrystallization from ethanol-DMF (1:1) to isolate the final product. Optimize yields by adjusting reaction time, solvent ratios, and catalyst loadings (e.g., sodium acetate vs. pyridine/zeolite systems) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm substituent positions (e.g., indole protons at δ 7.6–6.9 ppm, triazole carbons at δ 150–160 ppm) .
- Mass Spectrometry : Employ EIMS or HRMS to verify molecular ion peaks (e.g., m/z 189 [M] for indole-containing intermediates) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile-water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- SAR Design Framework :
- Variation of Substituents : Synthesize analogs with modified indole (e.g., 5-methoxyindole), triazole (e.g., 4-ethyl instead of 2-methoxyethyl), or acetamide (e.g., N-(3-chlorophenyl)) groups to assess antimicrobial or antiproliferative activity .
- Biological Assays : Test analogs against Staphylococcus aureus (MIC assay) or cancer cell lines (MTT assay), comparing IC values to establish substituent contributions .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA gyrase or tubulin .
Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar triazole-thioacetamides?
- Data Reconciliation Strategies :
- Control Variables : Compare assay conditions (e.g., bacterial strain variability, solvent used in cytotoxicity assays) across studies. For example, discrepancies in antifungal activity may arise from differences in fungal species or inoculum size .
- Structural Reanalysis : Use X-ray crystallography or DFT calculations to confirm stereoelectronic effects of substituents (e.g., methoxyethyl vs. methylphenyl groups on triazole ring planarity) .
Q. What experimental strategies are effective for elucidating the mechanism of action of this compound in antiproliferative studies?
- Mechanistic Workflow :
- Cell Cycle Analysis : Use flow cytometry (PI staining) to assess G2/M arrest in treated cancer cells .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays or Annexin V-FITC/PI staining .
- Target Identification : Perform pull-down assays with biotinylated analogs and mass spectrometry to identify binding proteins (e.g., heat shock proteins) .
Methodological Considerations
Q. What purification techniques are most effective for removing byproducts in the final synthesis step?
- Byproduct Mitigation :
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to separate unreacted 2-chloroacetamide derivatives .
- Recrystallization : Optimize solvent polarity (e.g., ethanol for polar byproducts, DMF for aromatic impurities) .
Q. How can researchers optimize the stability of this compound during long-term biological assays?
- Stability Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
